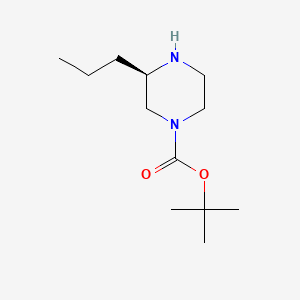

(R)-1-Boc-3-propylpiperazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3R)-3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647558 | |

| Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-57-4 | |

| Record name | tert-Butyl (3R)-3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-1-Boc-3-propylpiperazine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety information, and its role in the development of novel therapeutics.

Core Compound Information

This compound is a chiral piperazine (B1678402) derivative protected with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances its stability and makes it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[1][2] Its primary application is as a drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

| Identifier | Value | Reference |

| CAS Number | 928025-57-4 | [4][5] |

| Molecular Formula | C12H24N2O2 | [4][5] |

| IUPAC Name | tert-butyl (3R)-3-propylpiperazine-1-carboxylate | [6] |

| Synonyms | (R)-1-Boc-3-propyl-piperazine, (3R)-3-Propyl-1-piperazinecarboxylic acid tert-butyl ester | [4] |

| CBNumber | CB51473730 | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Weight | 228.33 g/mol | [4][7] |

| Appearance | Yellow to brown liquid; Solid | [4][8] |

| Density | 0.972 g/cm³ | [4] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

| Purity | Typically available in ≥95% or ≥97% purity | [4][5][6] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [9] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

A comprehensive set of precautionary measures should be followed to ensure safety.

| Code | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P271 | Use only outdoors or in a well-ventilated area.[10] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

Role in Drug Development

Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They are integral to all stages of drug development, influencing the speed, cost, and success of bringing a new drug to market.[] Intermediates like this compound serve as foundational building blocks for creating lead compounds and optimizing them to enhance efficacy and reduce toxicity.[] The piperazine ring, in particular, is a common scaffold in many approved drugs.

The diagram below illustrates the role of chemical intermediates in the pharmaceutical development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 928025-57-4 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (R)-1-Boc-3-propyl-piperazine 97% | CAS: 928025-57-4 | AChemBlock [try.achemblock.com]

- 7. (R)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 10. (<I>R</>)-1-Boc-3-methylpiperazine SDS - Download & Subscribe for Updates [sdsmanager.com]

Physical and chemical properties of (R)-1-Boc-3-propylpiperazine

An In-depth Technical Guide to (R)-1-Boc-3-propylpiperazine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, general experimental protocols, and safety information to facilitate its use in a laboratory setting.

This compound, with the CAS Number 928025-57-4, is a chiral building block used in organic synthesis.[2][3] Its chemical structure consists of a piperazine (B1678402) ring substituted with a propyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 1-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 928025-57-4 | [2][3] |

| Molecular Formula | C12H24N2O2 | [2][3] |

| Molecular Weight | 228.33 g/mol | [2][3] |

| Appearance | Yellow to brown liquid | [1][2] |

| Density | 0.972 g/cm³ | [2] |

| Purity | Available in various purities, including 95+%, 98%, and 99.71% | [1][2][4] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

Chemical Identifiers

The structural information of this compound can be represented in various standard formats.

References

An In-depth Technical Guide to (R)-1-Boc-3-propylpiperazine: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-propylpiperazine, a chiral N-Boc protected piperazine (B1678402) derivative, represents a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a propyl group at the C3 position, offers a unique scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. While specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide outlines established methodologies for its synthesis and stereochemical characterization based on analogous compounds. These protocols are intended to provide a foundational framework for researchers working with this and related chiral piperazines.

Chemical Structure and Properties

This compound, systematically named tert-butyl (3R)-3-propylpiperazine-1-carboxylate, is a substituted piperazine with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol .[1][2][3][4][5] The structure features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a propyl group at the chiral center on the third carbon atom. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 928025-57-4 | [1][2][3][4] |

| Molecular Formula | C12H24N2O2 | [1][2] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | Powder or liquid | [3] |

| IUPAC Name | tert-butyl (3R)-3-propylpiperazine-1-carboxylate | [1][5] |

| SMILES | CCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | [2] |

| Storage | Store in a tightly closed container, in a cool and dry place. | [3] |

Stereochemistry

The stereochemistry of this compound is defined by the single chiral center at the C3 position of the piperazine ring. The "(R)" configuration, according to the Cahn-Ingold-Prelog priority rules, dictates the spatial arrangement of the substituents around this carbon atom. The precise control of this stereocenter is crucial in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

The confirmation of the stereochemical integrity of this compound is paramount and can be achieved through a combination of synthetic strategy and analytical techniques.

Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a multi-step sequence starting from a readily available chiral precursor, such as (R)-propylene oxide or a protected (R)-alaninol derivative.

General Experimental Protocol for Synthesis

Materials:

-

(R)-propylene oxide

-

N-Benzylethanolamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Solvents (e.g., Methanol, Dichloromethane, Ethyl acetate (B1210297), Hexanes)

-

Reagents for debenzylation (e.g., Palladium on carbon, Hydrogen gas)

-

Bases (e.g., Triethylamine (B128534), Sodium bicarbonate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Synthesis of (R)-1-benzyl-3-propylpiperazine: (This is an adaptation of known procedures for similar compounds). A solution of (R)-propylene oxide in a suitable solvent (e.g., methanol) is treated with N-benzylethanolamine. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the ring-opening reaction. After completion, the solvent is removed under reduced pressure. The resulting amino alcohol is then subjected to a cyclization reaction, which can be promoted by treatment with a dehydrating agent or by conversion of the hydroxyl group to a leaving group followed by intramolecular substitution.

-

Debenzylation: The resulting (R)-1-benzyl-3-propylpiperazine is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and subjected to catalytic hydrogenation using palladium on carbon as a catalyst under a hydrogen atmosphere. This step removes the benzyl (B1604629) protecting group from the N1 position.

-

N-Boc Protection: The crude (R)-3-propylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to introduce the Boc protecting group regioselectively at the less sterically hindered nitrogen.

-

Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Stereochemical Confirmation Workflow

Protocol for Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.

-

A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

Procedure:

-

Method Development: A scouting gradient is often employed initially to determine the optimal mobile phase composition and chiral stationary phase for separating the racemic mixture of 1-Boc-3-propylpiperazine.

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A solution of the corresponding racemic compound should also be prepared as a reference.

-

Analysis: The racemic standard and the synthesized sample are injected onto the chiral HPLC system. The retention times of the two enantiomers in the racemate are determined. The chromatogram of the synthesized sample should ideally show a single peak corresponding to the (R)-enantiomer.

-

Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the sample chromatogram.

Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and can provide insights into its stereochemistry.[10][11]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the piperazine ring and the propyl group can confirm the gross structure.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): These experiments establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the NMR signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For cyclic systems like piperazines, specific NOE correlations can help to determine the relative stereochemistry and the preferred conformation of the ring.

Biological Activity and Applications

As of the current literature survey, there is no specific publicly available data on the biological activity or signaling pathway interactions of this compound. However, the piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[12] The chiral nature and the presence of a propyl group in this compound make it a valuable intermediate for the synthesis of novel drug candidates. The related compound, (R)-1-Boc-3-methylpiperazine, is known to be an intermediate in the synthesis of compounds with anticancer effects.

Conclusion

This compound is a chiral building block with significant potential in the development of new therapeutics. This guide has provided a comprehensive overview of its structure, stereochemistry, and key properties. While specific experimental data for this compound is limited, the outlined protocols, based on established methods for analogous molecules, offer a robust framework for its synthesis, purification, and stereochemical verification. Researchers and drug development professionals can utilize this information as a foundation for their work with this and other chiral 3-substituted piperazines, enabling the exploration of new chemical space in the quest for novel and effective medicines.

References

- 1. This compound | 928025-57-4 [amp.chemicalbook.com]

- 2. Nuevo proyecto | Virtual tour generated by Panotour [universum.unam.mx]

- 3. 928025-57-4,this compound [lookchemicals.com]

- 4. arctomsci.com [arctomsci.com]

- 5. (R)-1-Boc-3-propyl-piperazine 97% | CAS: 928025-57-4 | AChemBlock [try.achemblock.com]

- 6. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

Synthesis of Chiral 3-Substituted Piperazine Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals. The introduction of chirality at the C3 position of the piperazine ring significantly expands the accessible chemical space, offering opportunities for enhanced potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing chiral 3-substituted piperazine building blocks, with a focus on detailed experimental protocols and comparative data.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral 3-substituted piperazines, often proceeding via the synthesis of a chiral piperazin-2-one (B30754) intermediate followed by reduction.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

A powerful strategy for the enantioselective synthesis of α-substituted piperazin-2-ones is the palladium-catalyzed decarboxylative allylic alkylation. This method, developed by Stoltz and coworkers, allows for the formation of α-secondary and α-tertiary stereocenters with high enantioselectivity.[1][2]

Reaction Scheme:

Caption: Palladium-Catalyzed Asymmetric Allylic Alkylation Workflow.

Experimental Protocol: General Procedure for the Asymmetric Allylic Alkylation of Piperazin-2-ones [3][4]

To a flame-dried vial equipped with a magnetic stir bar is added [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%). The vial is sealed and purged with argon. Toluene (to achieve a 0.014 M concentration of the substrate) is added, and the mixture is stirred at 40 °C for 30 minutes. The N-protected piperazin-2-one substrate (1.0 equiv) is then added, and the resulting mixture is stirred at 40 °C for 12-48 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-allylated piperazin-2-one.

Data Presentation:

| Substrate (N-Protecting Groups) | Allyl Electrophile | Yield (%) | ee (%) | Reference |

| N¹-Boc, N⁴-Cbz | Allyl acetate (B1210297) | 85 | 92 | [2] |

| N¹-PMB, N⁴-benzoyl | Cinnamyl acetate | 78 | 95 | [3] |

| N¹-Boc, N⁴-Boc | Prenyl acetate | 91 | 90 | [4] |

Asymmetric Hydrogenation of Pyrazin-2-ols

Asymmetric hydrogenation of prochiral pyrazin-2-ols provides a direct route to chiral piperazin-2-ones. This method has been shown to proceed with excellent diastereoselectivities and enantioselectivities using a palladium catalyst.[5]

Reaction Scheme:

Caption: Asymmetric Hydrogenation of Pyrazin-2-ols.

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation [5]

In a glovebox, a mixture of the pyrazin-2-ol substrate (0.2 mmol), Pd(OAc)₂ (2 mol%), and a chiral phosphine (B1218219) ligand (2.2 mol%) in a suitable solvent (e.g., methanol (B129727), 2 mL) is placed in a glass vial inside a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure. The reaction is stirred at a specified temperature for 24 hours. After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral piperazin-2-one.

Data Presentation:

| Substrate (Substituent at C3) | Chiral Ligand | Yield (%) | dr | ee (%) | Reference |

| Phenyl | (S)-Segphos | 95 | >20:1 | 98 | [5] |

| 4-Methoxyphenyl | (S)-Binap | 92 | >20:1 | 96 | [5] |

| 2-Thienyl | (R)-Xyl-PhanePhos | 88 | 19:1 | 94 | [5] |

Synthesis from the Chiral Pool

Utilizing readily available chiral starting materials, such as amino acids, is a common and effective strategy for the synthesis of enantiomerically pure 3-substituted piperazines.

Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from Amino Acids

A concise route starting from optically pure amino acids allows for the construction of 2,3-disubstituted piperazines.[6][7] This method involves the conversion of an N-protected amino acid to a key 1,2-diamine intermediate, which then undergoes cyclization.

Reaction Scheme:

Caption: Synthesis of 2,3-Disubstituted Piperazines from Amino Acids.

Experimental Protocol: Synthesis of Ethyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (β-Ketoester Intermediate) [6]

To a solution of N-Boc-(S)-alanine (1.0 equiv) in anhydrous THF (0.2 M) at -10 °C under an argon atmosphere is added carbonyldiimidazole (1.1 equiv). The mixture is stirred for 1 hour at room temperature. In a separate flask, ethyl magnesium malonate (1.5 equiv) is prepared by reacting ethyl malonate with magnesium ethoxide in THF. The solution of the activated N-Boc-alanine is then added dropwise to the ethyl magnesium malonate solution at 0 °C. The reaction is stirred for 12 hours at room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the β-ketoester.

Experimental Protocol: Reductive Amination and Cyclization [6]

The β-ketoester (1.0 equiv) is dissolved in methanol (0.1 M), and ammonium (B1175870) acetate (10 equiv) and sodium cyanoborohydride (1.5 equiv) are added. The reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried and concentrated. The resulting crude diamine is then protected with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base (e.g., triethylamine) in dichloromethane. The Ns-protected diamine is then cyclized by treatment with bromoethyldiphenylsulfonium triflate followed by TFA-mediated Boc deprotection and basic workup to yield the diastereomeric piperazine products, which can be separated by column chromatography.

Data Presentation:

| Starting Amino Acid | R-group | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| (S)-Alanine | Methyl | 45 | ~1:1 | [6] |

| (S)-Phenylalanine | Benzyl | 40 | ~1:1.2 | [6] |

| (S)-Leucine | Isobutyl | 42 | ~1.1:1 | [6] |

Conclusion

The synthesis of chiral 3-substituted piperazines is a dynamic area of research with significant implications for drug discovery. This guide has detailed several robust and versatile methodologies, including catalytic asymmetric approaches and chiral pool strategies. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers in the field, enabling the rational selection and implementation of synthetic routes to these important building blocks. The continued development of novel, efficient, and stereoselective methods will undoubtedly accelerate the exploration of new chemical space and the discovery of next-generation therapeutics.

References

- 1. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (R)-1-Boc-3-propylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-propylpiperazine has emerged as a critical chiral building block in medicinal chemistry, primarily driven by its incorporation into novel therapeutics targeting challenging disease pathways. Its structural features, particularly the stereochemistry at the 3-position and the presence of the Boc-protecting group, offer synthetic versatility and the ability to introduce specific pharmacophoric elements. This technical guide provides an in-depth analysis of the role of this compound, with a focus on its application in the development of KRAS inhibitors, alongside relevant experimental protocols and pathway diagrams.

Introduction: The Value of a Chiral Scaffold

This compound is a heterocyclic intermediate valued for its pre-defined stereochemistry and the orthogonally protected nitrogen atoms. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine (B1678402) nitrogens, allowing for selective functionalization of the second nitrogen. The (R)-configuration at the 3-position, bearing a propyl group, introduces a specific three-dimensional architecture that can be crucial for achieving high-affinity and selective binding to biological targets. This combination of features makes it a sought-after component in the synthesis of complex, biologically active molecules.

Core Application: A Key Building Block for KRAS Inhibitors

The piperazine moiety is a prevalent scaffold in a wide range of clinically successful drugs, including antipsychotics, antidepressants, and anticancer agents.[1] More recently, derivatives of this compound have gained significant attention for their use in the synthesis of potent and selective inhibitors of oncogenic KRAS mutants, particularly KRAS G12C and G12D.[2][3][4][5]

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. The piperazine ring within these inhibitors often serves as a central scaffold or a linker, connecting different pharmacophoric elements and orienting them correctly within the binding pocket of the target protein. The propyl group at the 3-position of the piperazine can contribute to favorable hydrophobic interactions within the binding site, enhancing potency and selectivity.

Structure-Activity Relationship (SAR) in KRAS Inhibitors

SAR studies on KRAS inhibitors have highlighted the importance of the substituents on the piperazine ring for optimizing potency and pharmacokinetic properties. While specific data for derivatives of this compound is often found within patent literature, the general trends observed in related series of KRAS inhibitors underscore the significance of the piperazine substitution pattern.

| Compound Type | Target | Key Structural Feature | Potency (IC50) | Reference |

| Pyrimidine-based KRAS G12D Inhibitor | KRAS G12D | Homopiperazine moiety | 0.009 µM (enzymatic) | [4] |

| Pyrimidine-based KRAS G12D Inhibitor | KRAS G12D | 3,8-diazabicyclo[3.2.1]octane | 1.40 µM (cellular) | [4] |

| Quinazoline-based KRAS G12D Inhibitor | KRAS G12D | Bridged amine replacing piperazine | 3.5 nM (biochemical) | [6] |

Key Experimental Protocols

The synthesis of drug candidates using this compound typically involves two key steps: functionalization of the free piperazine nitrogen and subsequent removal of the Boc protecting group.

Protocol 1: N-Arylation of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to couple the piperazine with an activated heteroaryl chloride.

Materials:

-

This compound

-

Substituted heteroaryl chloride (e.g., a chloropyrimidine or similar)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of the heteroaryl chloride (1.0 eq) in DMSO, add this compound (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.

Protocol 2: Boc Deprotection

This protocol outlines the standard procedure for the acidic removal of the Boc protecting group to liberate the secondary amine.[6][7]

Materials:

-

N-arylated-(R)-1-Boc-3-propylpiperazine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane (excess, e.g., 10 eq) dropwise.

-

Stir the reaction mixture at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

To isolate the free base, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualization of Synthetic and Biological Pathways

To better illustrate the role of this compound, the following diagrams represent a typical synthetic workflow and the canonical KRAS signaling pathway that its derivatives aim to inhibit.

Caption: A generalized synthetic workflow for the utilization of this compound.

Caption: The KRAS signaling pathway and the point of intervention for KRAS inhibitors.

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its primary application in the synthesis of KRAS inhibitors for oncology highlights its importance in developing therapeutics for previously "undruggable" targets. The synthetic accessibility and the ability to introduce specific stereochemical and hydrophobic features make it a key component in the drug discovery pipeline. As research into targeted cancer therapies continues to expand, the demand for such well-defined chiral intermediates is likely to grow, further solidifying the role of this compound in the development of next-generation medicines.

References

- 1. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jgtps.com [jgtps.com]

- 7. benchchem.com [benchchem.com]

The Propylpiperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity, solubility, and ability to engage in various non-covalent interactions, make it a valuable component in the design of novel therapeutics.[] The addition of a propyl group to the piperazine core further refines these properties, influencing the molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the biological significance of the propylpiperazine moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

I. The Propylpiperazine Moiety: A Versatile Pharmacophore

The propylpiperazine core is a key pharmacophore in numerous drugs, particularly those targeting the central nervous system (CNS).[3] Its structural features allow for versatile modifications at the N1 and N4 positions of the piperazine ring, enabling the fine-tuning of pharmacological activity. The propyl group, in particular, often serves as a linker to other aromatic or heterocyclic systems, contributing to the overall shape and electronic properties of the molecule, which are critical for receptor binding.

The incorporation of the propylpiperazine moiety can significantly impact a compound's pharmacokinetic and pharmacodynamic profiles. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing water solubility and potentially improving oral bioavailability.[4] The length and nature of the alkyl chain, such as the propyl group, can influence the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[5]

II. Pharmacological Activities and Quantitative Data

Compounds containing the propylpiperazine moiety exhibit a broad spectrum of pharmacological activities, acting on various G-protein coupled receptors (GPCRs) and other biological targets. The following tables summarize the in vitro activities of representative propylpiperazine-containing compounds against key receptor families.

Table 1: Dopamine (B1211576) Receptor Binding Affinities of Propylpiperazine Derivatives

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Fluphenazine | D2 | Radioligand Binding | 0.5 | [6] | |

| Perphenazine | D2 | Radioligand Binding | 0.8 | [6] | |

| Prochlorperazine | D2 | Radioligand Binding | 1.2 | [6] |

Table 2: Serotonin (B10506) Receptor Binding Affinities of Propylpiperazine Derivatives

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Compound 7 | 5-HT1A | Radioligand Binding | 0.57 | [7] | |

| Compound 4 | 5-HT1A | Radioligand Binding | 0.78 | [7] | |

| Compound 13m | 5-HT1A | Functional Assay | 1.01 | [8] | |

| Vortioxetine | 5-HT1A | Radioligand Binding | 15 | [3] | |

| Buspirone | 5-HT1A | Radioligand Binding | 19 | [3] |

Table 3: Adrenergic Receptor Binding Affinities of Propylpiperazine Derivatives

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Prazosin | α1 | Radioligand Binding | 0.88 | [9] | |

| Tamsulosin | α1 | Radioligand Binding | 1.4 | [9] | |

| Clozapine | α1 | Radioligand Binding | 3.7 | [10] |

Table 4: Histamine and Sigma Receptor Binding Affinities of Propylpiperazine Derivatives

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Compound 4 | H3 | Radioligand Binding | 3.17 | [11] |

| Compound 11 | H3 | Radioligand Binding | 6.2 | [12] |

| Compound 3d | σ1 | Radioligand Binding | 12.4 | [13] |

| Compound 16 | σ1 | Radioligand Binding | 7.6 | [14] |

| Compound 16 | σ2 | Radioligand Binding | 27 | [14] |

III. Key Signaling Pathways

Propylpiperazine-containing drugs often exert their therapeutic effects by modulating key signaling pathways, particularly those involving dopamine and serotonin receptors. These pathways are crucial for regulating mood, cognition, and motor control.

A. Dopamine D2 Receptor Signaling

Many antipsychotic drugs containing the propylpiperazine moiety act as antagonists at the dopamine D2 receptor.[15] Antagonism of D2 receptors in the mesolimbic pathway is thought to be a primary mechanism for their antipsychotic effects. The binding of a propylpiperazine antagonist blocks the downstream signaling cascade typically initiated by dopamine.

Caption: Antagonism of Dopamine D2 Receptor Signaling by a Propylpiperazine Drug.

B. Serotonin 5-HT1A Receptor Signaling

Several anxiolytic and antidepressant drugs feature a propylpiperazine moiety and act as agonists or partial agonists at the serotonin 5-HT1A receptor.[3] Activation of these receptors, which are often autoreceptors on presynaptic neurons, can lead to a reduction in serotonin release and subsequent modulation of mood and anxiety.

References

- 1. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Serotonin pathway - Wikipedia [en.wikipedia.org]

- 6. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1d adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Adrenergic receptor alpha-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-Boc-3-propylpiperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-propylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. Its piperazine (B1678402) core is a common scaffold in a variety of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines a plausible synthetic route, details analytical methodologies, and explores its potential applications in the synthesis of therapeutic agents, with a focus on its role as an intermediate for PARP (Poly(ADP-ribose) polymerase) inhibitors like Niraparib.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |

| MedChemExpress | This compound | 928025-57-4 | C12H24N2O2 | >99% | Drug intermediate for synthesis of various active compounds.[1] |

| J&H Chemical | (R)-1-Boc-3-propyl-piperazine | 928025-57-4 | C12H24N2O2 | Not specified | |

| Changchun Haofei | (R)-1-Boc-3-propyl-piperazine | 928025-57-4 | C12H24N2O2 | 99% | |

| CP Lab Safety | This compound | 928025-57-4 | C12H24N2O2 | 95% | Made in the USA.[2] |

| AChemBlock | (R)-1-Boc-3-propyl-piperazine | 928025-57-4 | C12H24N2O2 | 97% |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-2-Propylpiperazine

-

To a solution of ethylenediamine in a suitable solvent (e.g., methanol (B129727) or ethanol) in a pressure vessel, add (R)-propylene oxide.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours.

-

After cooling to room temperature, the solvent and excess ethylenediamine are removed under reduced pressure.

-

The crude (R)-2-propylpiperazine is purified by distillation or chromatography.

Step 2: Synthesis of this compound

-

Dissolve (R)-2-propylpiperazine in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath and add a base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), piperazine ring protons, and the tert-butyl group (singlet at ~1.4 ppm). |

| ¹³C NMR | Resonances for the carbons of the propyl group, piperazine ring, the Boc carbonyl group, and the tert-butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C12H24N2O2 (228.34 g/mol ). |

| Chiral High-Performance Liquid Chromatography (HPLC) | A single major peak on a suitable chiral stationary phase, confirming the enantiomeric purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H (if present), C-H, and C=O (from the Boc group) stretching vibrations. |

Applications in Drug Discovery: Synthesis of PARP Inhibitors

This compound serves as a valuable chiral building block for the synthesis of complex bioactive molecules.[1] One of the most significant applications of chiral piperazine derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers.

Role in the Synthesis of Niraparib

Niraparib is a potent and selective PARP inhibitor used for the treatment of ovarian and breast cancer. The synthesis of Niraparib and its analogs often involves a chiral piperidine (B6355638) or piperazine moiety. While many reported syntheses of Niraparib utilize a protected (S)-3-(4-aminophenyl)piperidine intermediate, a chemo-enzymatic approach has been developed to produce key chiral piperidine intermediates for its synthesis. The general synthetic strategy involves the coupling of the chiral piperazine-containing fragment with a substituted indazole core.

Caption: General synthetic route to a Niraparib analog.

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a readily available and valuable chiral building block for drug discovery and development. Its utility in the synthesis of complex molecules, particularly PARP inhibitors, highlights its importance in medicinal chemistry. The outlined synthetic and analytical methodologies provide a framework for researchers working with this and similar compounds. The principle of synthetic lethality, exploited by drugs derived from such intermediates, represents a significant advancement in targeted cancer therapy.

References

Methodological & Application

Application Notes & Protocols: Synthesis of (R)-1-Boc-3-propylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-1-Boc-3-propylpiperazine and its derivatives. Chiral piperazines are significant structural motifs found in numerous FDA-approved drugs and biologically active compounds. The piperazine (B1678402) scaffold's versatility is often leveraged by substitutions on the ring's nitrogen atoms, but functionalization of the carbon backbone offers a route to novel chemical diversity[1]. This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients[2].

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions, allowing for selective functionalization at different stages of a synthetic route[3].

General Synthesis Strategies

The synthesis of enantiomerically pure substituted piperazines, such as this compound, typically originates from readily available chiral starting materials. Common strategies include:

-

Synthesis from Chiral α-Amino Acids: A practical and scalable approach involves starting from natural or unnatural α-amino acids to construct the chiral piperazine core. This method can involve a key aza-Michael addition to form the ring system, providing orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps[4][5].

-

Asymmetric Hydrogenation: Another efficient method is the asymmetric hydrogenation of substituted pyrazines. This approach, often catalyzed by iridium or palladium complexes, can produce a wide range of chiral piperazines with high enantioselectivity[6][7].

Below is a generalized workflow for the synthesis of a chiral 1-Boc-3-alkylpiperazine derivative starting from a chiral amino acid.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing and derivatizing this compound.

Protocol 1: Synthesis of 1-Boc-piperazine (General Mono-Protection)

This protocol describes the selective mono-protection of a piperazine derivative at the N1 position. Controlling stoichiometry is key to preventing di-protection.

Materials:

-

Piperazine derivative (e.g., (R)-3-propylpiperazine) (1.0 equiv.)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0 equiv.)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

-

Methanol (B129727) (or other suitable solvent like DCM, THF)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the piperazine derivative in methanol (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to form the salt. Stir for 15-30 minutes at 0 °C[3].

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 15 minutes[3][8].

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed[3].

-

Remove the solvent under reduced pressure (in vacuo).

-

Add water and basify the aqueous phase carefully with solid NaHCO₃ or a saturated solution until the pH is ~8-9.

-

Extract the aqueous layer multiple times with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-piperazine derivative[3].

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine (Example Synthesis)

This protocol is adapted from a patented synthesis and serves as a representative example for creating a chiral C3-substituted piperazine[9]. This intermediate can be further modified to introduce the propyl group.

Step A: Synthesis of (R)-2-hydroxymethylpiperazine

-

In a reaction kettle, add dimethylbenzene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite[9].

-

Heat the mixture to reflux for 24 hours.

-

After cooling, filter the mixture. Add water to the filtrate, stir for 20 minutes, and allow the layers to separate[9].

-

The aqueous phase containing the desired product is used directly in the next step.

Step B: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

-

Cool the aqueous phase from Step A in an ice bath. Add sodium hydroxide[9].

-

Dropwise, add di-tert-butyl dicarbonate (Boc)₂O (molar ratio of 1:2.1 relative to the starting piperazine)[9].

-

Allow the reaction to stir at room temperature for 10-13 hours.

-

After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, wash with 1M hydrochloric acid, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product[9].

Step C: Selective Hydrolysis to (R)-1-Boc-3-hydroxymethylpiperazine

-

Hydrolyze the 1,4-di-Boc-2-hydroxymethylpiperazine from Step B under alkaline conditions to selectively remove one Boc group[9].

-

Separate and purify the product. Crystallization from n-hexane can be used for purification[9].

Protocol 3: N-Boc Deprotection

This protocol is for removing the Boc group to free the nitrogen for subsequent reactions.

Materials:

-

N-Boc protected piperazine derivative (1.0 equiv.)

-

6N Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) in DCM (e.g., 20% v/v)

-

Diethyl ether

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected piperazine in a minimal amount of a suitable solvent (e.g., methanol or DCM)[10][11].

-

Add an excess of 6N HCl or a solution of 20% TFA in DCM[10][12].

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is no longer visible.

-

Wash the mixture with diethyl ether to remove any organic impurities[10][11].

-

Carefully basify the aqueous phase with solid KOH or a concentrated NaOH solution to pH 11-12 while cooling in an ice bath[10][11].

-

Extract the deprotected piperazine derivative with ethyl acetate or DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chiral Boc-piperazine derivatives.

Table 1: Reaction Yields and Purity

| Compound Name | Starting Material | Reaction Step | Yield (%) | Purity (%) | Reference |

| (S)-4-N-Boc-2-methylpiperazine | (S)-2-methylpiperazine | Boc Protection | 84% | >95% (Solid) | [8] |

| 1,4-di-Boc-2-hydroxymethylpiperazine | (R)-2-hydroxymethylpiperazine | Di-Boc Protection | - | - | [9] |

| (R)-1-Boc-3-hydroxymethylpiperazine | 1,4-di-Boc-2-hydroxymethylpiperazine | Selective Deprotection | 82% | 98.4% (HPLC) | [9] |

| α-Substituted N-Boc piperazines | N-Boc-N'-Benzyl Piperazine | Lithiation/Trapping | 44-98% | - | [13] |

Table 2: Spectroscopic Characterization Data

| Compound Name | ¹H NMR (CDCl₃, 400MHz) | Molecular Formula | MW ( g/mol ) | Reference |

| (R)-1-Boc-3-hydroxymethylpiperazine | δ 1.48 (9H, s), δ 2.70-2.85 (3H, m), δ 2.92-3.03 (2H, m), δ 3.50-3.54 (1H, t), δ 3.65-3.69 (1H, t), δ 3.90 (2H, s) | C₁₀H₂₀N₂O₃ | 216.28 | [9] |

| This compound | - | C₁₂H₂₄N₂O₂ | 228.33 | [14] |

| (R)-1-Boc-3-methylpiperazine | - | C₁₀H₂₀N₂O₂ | 200.28 | [15] |

| 1-Boc-piperazine | - | C₉H₁₈N₂O₂ | 186.25 | [16] |

Applications in Drug Development

This compound is a versatile building block for constructing more complex molecules. The Boc-protected nitrogen at the 1-position allows for selective functionalization at the 4-position. Subsequent deprotection of the Boc group then avails the 1-position nitrogen for further modification. This strategy is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives are key components in drugs targeting a wide range of conditions, including cancer, infections, and central nervous system disorders[1][9]. The ability to precisely control stereochemistry and substitution patterns, as enabled by intermediates like this compound, is fundamental to modern drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 9. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 10. jgtps.com [jgtps.com]

- 11. jgtps.com [jgtps.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. This compound | 928025-57-4 [amp.chemicalbook.com]

- 15. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-Alkylation of (R)-1-Boc-3-propylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine (B1678402) scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its ability to modulate physicochemical properties such as solubility and basicity. N-alkylation of piperazine derivatives is a fundamental strategy for creating diverse libraries of compounds for drug discovery programs. This document provides a detailed protocol for the selective N-alkylation of (R)-1-Boc-3-propylpiperazine at the unprotected N4 position using various alkyl halides. The use of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for regioselective alkylation on the other.[1][2] This reaction is crucial for synthesizing intermediates used in the development of novel pharmaceuticals.[3][4]

Reaction Principle

The N-alkylation of this compound is a nucleophilic substitution reaction (SN2). The secondary amine at the N4 position acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the resulting ammonium (B1175870) salt to regenerate the neutral amine and drive the reaction to completion. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.[1]

Caption: General reaction scheme for N-alkylation.

Experimental Protocols

This section details the general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, ethyl bromoacetate)

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for work-up and purification (e.g., ethyl acetate (B1210297), hexanes, dichloromethane, water)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Solvent and Base Addition: Dissolve the starting material in the chosen solvent (e.g., ACN or DMF, approx. 0.1-0.5 M). Add the base (e.g., K₂CO₃, 1.5-2.0 eq.).

-

Alkyl Halide Addition: Add the alkyl halide (1.1-1.3 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid base and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water or brine to remove any remaining inorganic salts.

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

-

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for N-alkylation.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the N-alkylation of mono-Boc-protected piperazines with various alkyl halides. These serve as a guideline for optimizing the reaction with this compound.

Table 1: Effect of Base and Solvent on N-Alkylation with Benzyl Bromide

| Entry | Alkyl Halide (R-X) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K₂CO₃ (2.0) | ACN | 80 | 4 | ~95 |

| 2 | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 25 | 6 | ~92 |

| 3 | Benzyl Bromide | DIPEA (2.0) | THF | 65 | 12 | ~85 |

Table 2: N-Alkylation with Various Alkyl Halides

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Iodomethane | K₂CO₃ | ACN | 25 | >90 |

| 2 | Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | ~88 |

| 3 | Propyl Iodide | Cs₂CO₃ | ACN | 60 | ~93 |

| 4 | Allyl Bromide | K₂CO₃ | THF | 50 | ~87 |

Note: Yields are representative and may vary based on the specific substrate, scale, and purification method.

Troubleshooting and Key Considerations

-

Di-alkylation: The use of a Boc protecting group effectively prevents di-alkylation.[1] If starting with unprotected piperazine, controlling stoichiometry and reaction conditions is crucial to favor mono-alkylation.

-

Low Reactivity: For less reactive alkyl halides (e.g., alkyl chlorides), higher temperatures, more polar solvents like DMF, and stronger bases like Cs₂CO₃ may be required. The use of a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

-

Quaternization: Over-alkylation to form a quaternary ammonium salt is a possible side reaction, especially with highly reactive alkylating agents like methyl iodide. Using the exact stoichiometry of the alkyl halide can minimize this.

-

Purification: The basic nature of the piperazine product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (B128534) (~1%) to the eluent can help improve the peak shape and separation.[5] The product may also be purified via salt formation and recrystallization.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

Application Notes and Protocols for the Reductive Amination Synthesis of (R)-1-Boc-3-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-1-Boc-3-propylpiperazine via reductive amination of (R)-1-Boc-3-aminopiperidine with propionaldehyde (B47417). The protocols outlined below utilize common and efficient reducing agents, offering reliable methods for obtaining the desired product.

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of secondary and tertiary amines.[1][2] This reaction typically involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.[2] For the synthesis of this compound, a valuable intermediate in the development of various pharmacologically active compounds, reductive amination offers a direct and efficient route.[3]

The choice of reducing agent is critical for the success of the reductive amination.[2] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) has emerged as a superior reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][4][5] Unlike stronger reducing agents such as sodium borohydride (B1222165) (NaBH₄), STAB does not readily reduce aldehydes and ketones, allowing for a one-pot reaction where the imine formation and reduction occur concurrently.[2][5][6] Another commonly used reagent is sodium cyanoborohydride (NaBH₃CN), which is also selective for the reduction of imines over carbonyls, particularly at mildly acidic pH.[6]

This document details two protocols for the synthesis of this compound, one employing sodium triacetoxyborohydride and the other sodium cyanoborohydride, allowing researchers to choose the most suitable method based on available reagents and desired reaction conditions.

Data Presentation

The following table summarizes the quantitative data from the two reductive amination protocols for the synthesis of this compound.

| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Cyanoborohydride (NaCNBH₃) |

| Starting Materials | ||

| (R)-1-Boc-3-aminopiperidine | 1.0 equiv | 1.0 equiv |

| Propionaldehyde | 1.2 equiv | 1.2 equiv |

| Reducing Agent | ||

| Sodium Triacetoxyborohydride | 1.5 equiv | - |

| Sodium Cyanoborohydride | - | 1.5 equiv |

| Solvent | Dichloromethane (B109758) (DCM) | Methanol (B129727) (MeOH) |

| Additive/Catalyst | Acetic Acid (catalytic) | Acetic Acid (to maintain pH ~6) |

| Reaction Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Reaction Time | 4-6 hours | 12-24 hours |

| Work-up | Aqueous NaHCO₃ quench, extraction with DCM | Evaporation of MeOH, aqueous work-up, extraction |

| Purification | Silica (B1680970) Gel Column Chromatography | Silica Gel Column Chromatography |

| Typical Yield | 85-95% | 75-85% |

| Purity (by HPLC) | >98% | >95% |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to the use of a less toxic reducing agent and typically higher yields.[2]

Materials:

-

(R)-1-Boc-3-aminopiperidine

-

Propionaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of (R)-1-Boc-3-aminopiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) is added propionaldehyde (1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

-

The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 equiv) is then added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

This protocol provides a viable alternative, particularly when STAB is not available.

Materials:

-

(R)-1-Boc-3-aminopiperidine

-

Propionaldehyde

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., dichloromethane or ethyl acetate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

(R)-1-Boc-3-aminopiperidine (1.0 equiv) and propionaldehyde (1.2 equiv) are dissolved in methanol.

-

Glacial acetic acid is added dropwise to adjust the pH of the solution to approximately 6.

-

Sodium cyanoborohydride (1.5 equiv) is added in one portion.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Once the reaction is complete, the methanol is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical pathway for reductive amination.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: Boc Deprotection of (R)-1-Boc-3-propylpiperazine

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1][2] Its popularity stems from its stability under a range of reaction conditions and the facility of its removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of (R)-1-Boc-3-propylpiperazine to yield the free secondary amine, (R)-3-propylpiperazine. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for this transformation.

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[2] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed, often in a suitable organic solvent like dichloromethane (B109758) (DCM) or dioxane.[3][4] The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, leaving the protonated amine salt.[5]

This document outlines a standard and efficient procedure using trifluoroacetic acid in dichloromethane, a method known for its clean and rapid conversion.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Boc deprotection of this compound using the protocol described below.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Molecular Weight | 242.36 g/mol | - |

| Amount | 1.0 g (4.12 mmol) | - |

| Reagent | Trifluoroacetic Acid (TFA) | - |

| Molecular Weight | 114.02 g/mol | - |

| Volume | 5 mL (65.3 mmol) | ~15 equivalents |

| Solvent | Dichloromethane (DCM) | - |

| Volume | 10 mL | - |

| Product | (R)-3-propylpiperazine (as TFA salt) | - |

| Molecular Weight | 142.24 g/mol (free base) | 256.25 g/mol (TFA salt) |

| Expected Yield | >95% | Typically isolated as the TFA salt. |

| Purity | >98% | As determined by HPLC and/or NMR. |

Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection of this compound.

References

Application Notes and Protocols for the Use of (R)-1-Boc-3-propylpiperazine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-propylpiperazine is a valuable chiral building block for the construction of diverse molecular libraries in drug discovery and chemical biology. Its piperazine (B1678402) core is a privileged scaffold found in numerous biologically active compounds, and the propyl substitution at the stereogenic center allows for the exploration of specific steric and hydrophobic interactions with biological targets. The Boc-protecting group on one of the piperazine nitrogens enables a controlled, stepwise functionalization, making it an ideal reagent for solid-phase synthesis (SPS).

This document provides detailed application notes and protocols for the incorporation of this compound onto a solid support and its subsequent elaboration to generate libraries of substituted piperazine derivatives. The methodologies outlined herein are based on established solid-phase organic synthesis techniques and can be adapted for the generation of a wide array of small molecules, including potential therapeutics targeting CNS disorders, infectious diseases, and cancer.

Key Applications

-

Combinatorial Library Synthesis: Rapid generation of thousands of distinct piperazine-containing compounds for high-throughput screening.

-

Lead Optimization: Systematic modification of the piperazine scaffold to improve potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the structural requirements for biological activity by creating a focused library of analogs.

Experimental Protocols

The following protocols describe a general workflow for the solid-phase synthesis of a library of N-acyl piperazine derivatives starting from this compound. A common approach involves the immobilization of the piperazine building block via reductive amination onto a resin-bound aldehyde, followed by diversification at the second nitrogen atom.

Protocol 1: Immobilization of this compound via Reductive Amination

This protocol details the coupling of this compound to a solid support functionalized with an aldehyde. A commonly used resin for this purpose is Rink Amide resin, which upon cleavage yields a primary amide at the C-terminus.

Materials:

-

Rink Amide resin (or other suitable aldehyde-functionalized resin)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Aldehyde Deprotection (if necessary): If using a resin with a protected aldehyde, perform the deprotection step according to the resin manufacturer's instructions.

-